2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Description
The compound 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is not directly described in the provided papers. However, the papers do discuss related triazole compounds, which can provide insight into the chemical behavior and properties that might be expected for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various applications in medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of related triazole compounds involves nucleophilic substitution reactions and ring-switching hydrazinolysis, as described in the papers. For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was synthesized via nucleophilic substitution, which is a common method for attaching a triazole ring to other molecular frameworks . Another compound, 4-(1H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, was synthesized through a two-step reaction involving S-alkylation and cyclization–condensation . These methods could potentially be adapted for the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined using X-ray diffraction, and its molecular conformation was analyzed . Similarly, the structures of other triazole compounds were confirmed by LC-MS and NMR spectra . These techniques would be essential in analyzing the molecular structure of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride.
Chemical Reactions Analysis
The chemical reactivity of triazole compounds can be inferred from the studies. Triazoles are versatile in chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, the triazole compound synthesized in paper is a key intermediate for the agricultural fungicide prothioconazole. The reactivity of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride would likely be similar, with the potential to undergo various chemical transformations depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be characterized by techniques such as IR spectroscopy, GC-MS, and NMR. These methods provide information on the purity, molecular weight, and structural details of the compounds. For example, the purity of the synthesized triazole in paper was determined to be 99% based on GC-MS analysis. The physical properties, such as solubility and melting point, are not directly mentioned but are crucial for understanding the behavior of these compounds in different environments. The properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride would need to be determined using similar analytical techniques.
Scientific Research Applications
Synthesis and Characterization
The molecule has been utilized as a precursor for synthesizing various derivatives with potential biological activities. For instance, Rashdan et al. (2021) synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moiety for inhibiting the COVID-19 main protease, showcasing its application in antiviral drug development (Rashdan et al., 2021). Ji et al. (2017) described a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, an agricultural fungicide, highlighting its role in agricultural chemistry (Ji et al., 2017).
Structural Analysis and Molecular Docking
In-depth structural analysis of related compounds has been conducted to understand their molecular characteristics. Tavman et al. (2013) performed spectral characterization and crystal structure determination of a related compound, providing insights into its structural geometry which is crucial for understanding its reactivity and interaction with other molecules (Tavman & Sayil, 2013). Similarly, Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives, assessed their antifungal activities, and explored their binding modes through molecular docking, highlighting its potential in fungicide development (Bai et al., 2020).
Biological Activity and Pharmacological Applications
Several studies have explored the biological activity of related compounds, with implications for pharmaceutical development. Lassalas et al. (2017) investigated the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds, a process significant for developing compounds with herbicidal and antifungal activities (Lassalas et al., 2017). Kumar et al. (2012) studied Cu(II) complexes of tridentate ligands, involving a similar structure, for their DNA binding, nuclease activity, and cytotoxicity, revealing its potential in cancer treatment (Kumar et al., 2012).
Materials Chemistry and Molecular Interactions
The compound and its derivatives also find applications in materials chemistry and understanding molecular interactions. Godhani et al. (2019) studied the thermo-acoustical parameters of solutions of related compounds in different solvents, providing insights into molecular interactions and solvent effects on these compounds, relevant for materials science (Godhani et al., 2019).
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPGFYKFVNFLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604081 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride | |
CAS RN |
51444-26-9 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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